molecular formula C4H6F2N4S B2976363 3-(Difluoromethyl)-5-(methylthio)-4h-1,2,4-triazol-4-amine CAS No. 869942-09-6

3-(Difluoromethyl)-5-(methylthio)-4h-1,2,4-triazol-4-amine

Cat. No.: B2976363
CAS No.: 869942-09-6
M. Wt: 180.18
InChI Key: LJWSXFAXCIECMR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group, a methylthio group, and an amine group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Addition of the Methylthio Group: The methylthio group is typically introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and methylthio groups on biological activity. It may serve as a lead compound for the development of new bioactive molecules.

Medicine

In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the agricultural industry, triazole derivatives are used as fungicides and herbicides. This compound could be investigated for its potential use in protecting crops from fungal infections and other pests.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine would depend on its specific application. In general, triazole compounds can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1H-1,2,4-triazole
  • 5-(Methylthio)-1H-1,2,4-triazole
  • 4-Amino-1,2,4-triazole

Uniqueness

Compared to these similar compounds, 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is unique due to the combination of its functional groups. The presence of both a difluoromethyl and a methylthio group on the same triazole ring can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N4S/c1-11-4-9-8-3(2(5)6)10(4)7/h2H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWSXFAXCIECMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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